2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with methyl groups at positions 3 and 4. A sulfanyl linker connects the core to an N-(3-methylphenyl)acetamide moiety. The structural framework is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties, as seen in related thienopyrimidine derivatives .
Properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-5-4-6-12(7-10)18-14(21)9-23-17-19-15-13(8-11(2)24-15)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHJGAVDJZPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The most direct route involves cyclocondensation between 2-amino-3-carboxamidothiophene derivatives and carbonyl-containing reagents. For example, 2-amino-3-cyano-4,5-dimethylthiophene (1 ) reacts with formamide under reflux to yield 3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (2 ) via intramolecular cyclization. This method achieves yields of 76–97% when using electron-donating substituents (e.g., methyl groups), as they enhance the nucleophilicity of the aminothiophene nitrogen.
Key Reaction Conditions
Thorpe-Ziegler Cyclization
An alternative route employs Thorpe-Ziegler cyclization, where mercaptocarbonitrile-containing pyrimidines undergo base-mediated ring closure. For instance, treatment of 3-mercapto-2-cyano-4,6-dimethylpyrimidine (3 ) with chloroacetate derivatives in basic conditions generates the thieno[2,3-d]pyrimidin-4-one core (4 ). This method is advantageous for introducing substituents at the 2-position early in the synthesis.
Functionalization at the 2-Position: Sulfanyl Group Installation
The 2-position of the thienopyrimidinone core must be functionalized with a sulfanyl (-S-) group to enable linkage to the acetamide moiety. Two strategies have been validated:
Thiolation via Thiourea Intermediates
Reaction of 2-chloro-3,6-dimethylthieno[2,3-d]pyrimidin-4-one (5 ) with thiourea in ethanol under reflux produces the corresponding 2-mercapto derivative (6 ) with 65–85% yield. The thiol group is subsequently deprotonated to a thiolate, which participates in nucleophilic substitution reactions.
Direct Oxidative Sulfurization
Oxidative coupling using disulfide reagents (e.g., Lawesson’s reagent) with 2-amino-thienopyrimidines provides an alternative pathway. However, this method is less efficient (<50% yield) due to competing side reactions.
Synthesis of N-(3-Methylphenyl)Acetamide
The acetamide side chain is synthesized independently to ensure regiochemical purity:
Acetylation of 3-Methylaniline
Treatment of 3-methylaniline (7 ) with acetyl chloride in the presence of pyridine yields N-(3-methylphenyl)acetamide (8 ) with >90% yield.
Reaction Scheme
$$
\text{3-Methylaniline} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{N-(3-Methylphenyl)Acetamide} + \text{HCl}
$$
Coupling the Thienopyrimidinone and Acetamide Moieties
The final step involves forming the sulfanyl bridge between the thienopyrimidinone and acetamide groups.
Nucleophilic Substitution
The 2-mercapto-thienopyrimidinone (6 ) reacts with 2-bromo-N-(3-methylphenyl)acetamide (9 ) in a basic medium (e.g., K$$2$$CO$$3$$/DMF) to yield the target compound (10 ) with 70–80% efficiency.
Optimized Conditions
- Base: Potassium carbonate
- Solvent: DMF or acetonitrile
- Temperature: 60–80°C
- Reaction Time: 6–12 hours
One-Pot Coupling Strategy
A streamlined one-pot approach combines 2-chlorothienopyrimidinone (5 ), thiourea, and 2-bromoacetamide (9 ) in the presence of H$$2$$O$$2$$, achieving a 65% yield while minimizing intermediate isolation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Substitution | Formamide cyclization → Thiolation → Coupling | 60–70 | High regioselectivity | Multi-step purification |
| Thorpe-Ziegler + One-Pot | Base-mediated cyclization → Direct coupling | 55–65 | Fewer isolation steps | Lower yield due to side reactions |
| Oxidative Sulfurization + Acetylation | Lawesson’s reagent → Acetylation | 40–50 | Avoids halogenated intermediates | Poor scalability |
Chemical Reactions Analysis
Types of Reactions
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the thieno[2,3-d]pyrimidine core can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer or antimicrobial agent.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Heterocycle Modifications
- Compound 4c (): Replaces the 6-methyl group with a benzimidazole substituent. The benzimidazole enhances π-π stacking interactions but reduces solubility compared to the methyl group in the target compound .
- 6-Ethyl-3-phenyl derivative (): Incorporates a 6-ethyl and 3-phenyl group, increasing steric bulk and lipophilicity.
Acetamide Variations
- Trifluoroethyl acetamide (): Substitutes the 3-methylphenyl group with a 2,2,2-trifluoroethyl moiety. The trifluoromethyl group enhances hydrophobicity and may improve blood-brain barrier penetration .
- 4-Chlorophenyl derivative (): Features a 4-chlorophenyl group on the pyrimidinone core and a trifluoromethylphenyl acetamide.
Physicochemical Properties
*Calculated based on molecular formula.
Spectroscopic Characterization
Biological Activity
The compound 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.47 g/mol. The structure features a thieno[2,3-d]pyrimidine core with a sulfanyl group and a methylphenylacetamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator of signaling pathways, impacting various biological processes.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound Series | Activity | MIC (µg/mL) |
|---|---|---|
| N-[5-(2-furanyl)-2-methyl-4-oxo-thieno[2,3-d]pyrimidin-3-yl]-carboxamide | Antibacterial | 10 - 50 |
| 3-substituted-5-(2-furanyl)-2-methyl-thieno[2,3-d]pyrimidin-4-one | Antimycobacterial | 5 - 25 |
These findings suggest that the presence of a thienopyrimidine ring and appropriate substituents are crucial for antimicrobial efficacy .
Cytotoxicity and Anticancer Potential
Studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compounds exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : A series of experiments demonstrated that derivatives similar to this compound could inhibit the growth of cancer cells by more than 70% at concentrations as low as 25 µM. The exact mechanisms were linked to the modulation of apoptosis-related proteins .
Comparative Analysis
When compared to other thienopyrimidine compounds, those containing sulfanyl groups like this compound often exhibit enhanced biological activities due to improved binding affinities to target enzymes.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Sulfanyl group | High antimicrobial activity |
| Compound B | No sulfanyl group | Moderate activity |
Q & A
Q. What are the key synthetic steps for preparing 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide?
The synthesis typically involves:
- Formation of the thieno[2,3-d]pyrimidinone core via cyclization of substituted thiophene derivatives under reflux in polar solvents (e.g., ethanol or DMF).
- Sulfur alkylation at the 2-position of the pyrimidine ring using thioglycolic acid derivatives.
- Amide coupling with 3-methylphenylamine via carbodiimide-mediated activation. Reaction optimization includes pH control (basic conditions using K₂CO₃) and temperature modulation (60–100°C) to minimize by-products .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity (e.g., δ ~12.5 ppm for NH protons in thienopyrimidinone systems) .
- HPLC for purity assessment (>95% purity threshold for biological assays) .
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–475) .
Q. What functional groups influence the compound’s reactivity?
- The sulfanyl (-S-) group facilitates nucleophilic substitution or oxidation reactions.
- The 4-oxo moiety in the thienopyrimidinone core enables hydrogen bonding with biological targets.
- The acetamide (-NHCO-) group participates in hydrophobic interactions and can undergo hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfanyl-acetamide coupling step?
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity.
- Employ catalytic bases (e.g., triethylamine) to deprotonate thiol groups and accelerate alkylation.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and quench reactions at 85% conversion to prevent over-alkylation .
Q. How should researchers resolve contradictions in reported biological activity data for thienopyrimidine derivatives?
- Conduct dose-response assays to clarify potency discrepancies (e.g., IC₅₀ values ranging from 1–50 µM in kinase inhibition studies).
- Compare solubility profiles (e.g., DMSO vs. aqueous buffers) to assess bioavailability differences.
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring to enhance metabolic stability .
- Prodrug approaches : Mask the acetamide group as a methyl ester to improve membrane permeability .
- SAR studies : Compare analogs with varying alkyl chain lengths (e.g., ethyl vs. methyl at position 3) to optimize logP values .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the cyclization step of the thienopyrimidinone core?
- Temperature control : Maintain reflux conditions (80–100°C) in ethanol to ensure complete ring closure.
- Catalyst addition : Use anhydrous ZnCl₂ (5 mol%) to accelerate cyclization kinetics .
- Purification : Employ column chromatography (silica gel, gradient elution) to isolate the core structure from unreacted precursors .
Q. What experimental protocols are recommended for assessing the compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24h and analyze degradation via LC-MS.
- Photostability : Expose to UV light (254 nm) and monitor decomposition using UV-Vis spectroscopy .
- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (>200°C typical for thienopyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
